molecular formula C5H12N2 B12551633 (Pent-4-en-1-yl)hydrazine CAS No. 146097-29-2

(Pent-4-en-1-yl)hydrazine

Cat. No.: B12551633
CAS No.: 146097-29-2
M. Wt: 100.16 g/mol
InChI Key: NGNUCBHWTXOGAL-UHFFFAOYSA-N
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Description

(Pent-4-en-1-yl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a pent-4-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pent-4-en-1-yl)hydrazine typically involves the reaction of pent-4-en-1-ol with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Pent-4-en-1-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Pent-4-en-1-yl)hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in the investigation of biological pathways and mechanisms.

Medicine

Its hydrazine moiety is known to exhibit various pharmacological activities, including antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Pent-4-en-1-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

146097-29-2

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

pent-4-enylhydrazine

InChI

InChI=1S/C5H12N2/c1-2-3-4-5-7-6/h2,7H,1,3-6H2

InChI Key

NGNUCBHWTXOGAL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCNN

Origin of Product

United States

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